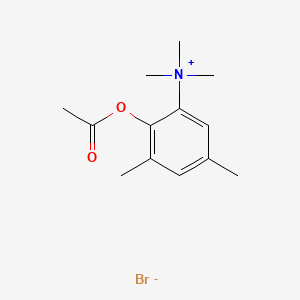
2,4,6-Trinitrophenol;triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trinitrophenol, commonly known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid that is highly explosive and has been used in various applications, including explosives, dyes, and as an antiseptic. Triphenylene, on the other hand, is a polycyclic aromatic hydrocarbon with the formula C₁₈H₁₂. It is known for its planar structure and is used in organic electronics and as a building block for supramolecular chemistry .
Synthetic Routes and Reaction Conditions:
2,4,6-Trinitrophenol (Picric Acid): It is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.
Triphenylene: It can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives in the presence of oxidizing agents.
Industrial Production Methods:
2,4,6-Trinitrophenol: Industrially, it is produced by the nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid).
Triphenylene: Industrial production often involves the use of transition metal-catalyzed cycloaddition reactions with aromatic substrates.
Types of Reactions:
Reduction: It can be reduced to form amino derivatives using reducing agents like tin and hydrochloric acid.
Substitution: Both 2,4,6-Trinitrophenol and triphenylene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol is widely used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the synthesis of dyes and as a reagent in chemical analysis . Triphenylene, with its planar structure, is used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also a key building block in supramolecular chemistry and materials science .
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to uncouple oxidative phosphorylation in biochemical processes. This leads to the disruption of ATP synthesis, making it a potent metabolic stimulant and toxic compound . Triphenylene, due to its aromatic structure, interacts with various molecular targets through π-π stacking interactions, making it useful in electronic applications and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-Trinitrophenol.
3-Methyl-2,4,6-Trinitrophenol: A methylated derivative of 2,4,6-Trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-Trinitrophenol: Another methylated derivative with unique sensitivity characteristics.
Uniqueness: 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial and research applications. Triphenylene stands out for its planar aromatic structure, making it highly useful in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
72454-49-0 |
|---|---|
Molekularformel |
C24H15N3O7 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
2,4,6-trinitrophenol;triphenylene |
InChI |
InChI=1S/C18H12.C6H3N3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI-Schlüssel |
NTQMMCYORZIELQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















